Ethyl 5-bromo-4,6-dimethylnicotinate
Description
Ethyl 5-bromo-4,6-dimethylnicotinate is a brominated nicotinic acid derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at the 5-position, methyl groups at the 4- and 6-positions, and an ethyl ester at the 3-position. This compound is synthesized via esterification of 5-bromo-4,6-dimethylnicotinic acid or through regioselective bromination of dimethylnicotinate precursors . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions for constructing carbon-carbon bonds in bioactive molecules .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 5-bromo-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO2/c1-4-14-10(13)8-5-12-7(3)9(11)6(8)2/h5H,4H2,1-3H3 |
InChI Key |
PRUUITBEZJFGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4,6-dimethylnicotinate can be synthesized through various methods. One common approach involves the bromination of 4,6-dimethylnicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-4,6-dimethylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4,6-dimethylnicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of nicotinate derivatives depend on substituent types, positions, and ester groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Biological Activity
Ethyl 5-bromo-4,6-dimethylnicotinate (C₉H₁₀BrNO₂) is a derivative of nicotinic acid, notable for its unique structural features that include a bromine atom at the 5-position and two methyl groups at the 4 and 6 positions of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Structural Characteristics
The compound's structure significantly influences its reactivity and biological properties. The presence of bromine and methyl groups may enhance its interaction with biological targets compared to other nicotinic acid derivatives.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl nicotinate | Ethyl ester of nicotinic acid | Lacks bromine and additional methyl groups |
| Methyl 5-bromo-4-methylnicotinate | Methyl ester with a bromine at the 5-position | Contains a single methyl group at position 4 |
| Nicotinic acid | Parent compound without esterification or halogen substitution | No substituents on the pyridine ring |
| Ethyl 5-bromo-2-methylnicotinate | Similar bromo-substituted derivative | Bromine at position 5 but only one methyl group |
Pharmacological Profile
Research into the pharmacological profile of this compound suggests potential applications in treating various conditions. Interaction studies indicate that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid can possess antimicrobial properties, and further research could elucidate the specific activity of this compound against bacterial and fungal strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, indicating a potential role for this compound in inflammatory diseases.
- Neurological Impacts : Given its structural similarity to other compounds affecting neurotransmitter systems, there is potential for this compound to influence neuropharmacological activity.
Case Studies
- Antimicrobial Study : A study conducted on various nicotinic acid derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anti-inflammatory Research : In vitro assays indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound showed an IC50 value of approximately 15 µM.
- Neuropharmacological Effects : A preliminary study on the effects of this compound on neuronal cell lines suggested it may enhance acetylcholine release, indicating potential benefits in cognitive function enhancement.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods involving bromination and esterification reactions. Its unique structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
